molecular formula C12H11N3OS2 B2542379 N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide CAS No. 327038-67-5

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide

Cat. No.: B2542379
CAS No.: 327038-67-5
M. Wt: 277.36
InChI Key: RCLVMXFRPRHIAC-UHFFFAOYSA-N
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Description

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized a series of new derivatives, including N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, to investigate their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, with some showing antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been synthesized and tested for antimicrobial activity. Among these, specific derivatives demonstrated the highest antibacterial activity, while others displayed significant anticandidal effects against C. parapsilosis and C. glabrata. The cytotoxic activity of these compounds was also evaluated, revealing high cytotoxicity against specific human leukemia cell lines (Dawbaa et al., 2021).

Inhibition of MMPs in Tissue Damage

The study on 4-thiazolidinone derivatives, which incorporate a benzisothiazole and 4-thiazolidinone in one framework, aimed to evaluate their effectiveness in inhibiting matrix metalloproteinases (MMPs) involved in inflammatory/oxidative processes. Notably, derivative 23 showed significant potential in inhibiting MMP-9 at nanomolar levels, indicating considerable anti-inflammatory and potential wound healing effects (Incerti et al., 2018).

Electrochemical Synthesis of Benzothiazoles

A metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation was reported. This method provides a novel pathway to access a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, demonstrating the versatility of thiazole derivatives in synthetic chemistry (Qian et al., 2017).

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. One research outlined the synthesis and antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Another study detailed the development of an antitumor benzothiazole prodrug, Phortress, highlighting its selective uptake, induction of cytochrome P450 isoform CYP1A1, and its conversion into an electrophilic reactive intermediate, leading to extensive DNA adducts and cell death in tumor cells (Bradshaw & Westwell, 2004).

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c1-3-9(16)15-12-14-8-5-4-7-10(11(8)18-12)17-6(2)13-7/h4-5H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLVMXFRPRHIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
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N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
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N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
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N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
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N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
Reactant of Route 6
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide

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